3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzohydrazide
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Overview
Description
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C16H16ClFN2O3 It is a derivative of benzohydrazide, characterized by the presence of chloro, ethoxy, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzohydrazide typically involves the reaction of 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of chloro or ethoxy groups with other functional groups.
Scientific Research Applications
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chloro, ethoxy, and fluorobenzyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzohydrazide
- 3-Chloro-5-ethoxy-4-((2-fluorobenzyl)oxy)benzohydrazide
- 3-Chloro-5-ethoxy-4-((3-chlorobenzyl)oxy)benzohydrazide
Uniqueness
3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzohydrazide is unique due to the specific positioning of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethoxy groups further enhances its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C16H16ClFN2O3 |
---|---|
Molecular Weight |
338.76 g/mol |
IUPAC Name |
3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C16H16ClFN2O3/c1-2-22-14-8-11(16(21)20-19)7-13(17)15(14)23-9-10-4-3-5-12(18)6-10/h3-8H,2,9,19H2,1H3,(H,20,21) |
InChI Key |
BUMNINGWPAJEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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